4,6-Difluoro-1H-indazole-3-carbonitrile

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Researchers optimizing kinase inhibitor leads often struggle to increase lipophilicity without inflating polar surface area-critical for cellular permeability. 4,6-Difluoro-1H-indazole-3-carbonitrile (CAS 1360885-81-9) addresses this challenge. • XLogP 1.8 vs. unsubstituted indazole-3-carbonitrile with TPSA conserved at 52.5 Ų-enhancing membrane passage without promiscuous binding risk. • Nitrile at position 3 enables rapid diversification to amides, tetrazoles, or amines. • 4,6-Difluoro pharmacophore aligns with kinase inhibitor series for efficient SAR. Supplied with full QA (HPLC, NMR) and shipped under controlled ambient conditions.

Molecular Formula C8H3F2N3
Molecular Weight 179.13 g/mol
Cat. No. B11910375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoro-1H-indazole-3-carbonitrile
Molecular FormulaC8H3F2N3
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2C#N)F)F
InChIInChI=1S/C8H3F2N3/c9-4-1-5(10)8-6(2-4)12-13-7(8)3-11/h1-2H,(H,12,13)
InChIKeyPFYUAXXDTPJIBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Difluoro-1H-indazole-3-carbonitrile: Procurement-Ready Profile of a Fluorinated Heterocyclic Building Block


4,6-Difluoro-1H-indazole-3-carbonitrile (CAS: 1360885-81-9) is a fluorinated heterocyclic compound featuring an indazole core with fluorine atoms at the 4- and 6-positions and a nitrile group at the 3-position [1]. This substitution pattern confers distinct physicochemical properties, including a calculated lipophilicity (XLogP3-AA) of 1.8 and a topological polar surface area (TPSA) of 52.5 Ų [1]. As a member of the indazole-3-carbonitrile class, it is a versatile intermediate for the synthesis of kinase inhibitors and other biologically active molecules .

Fluorinated indazole-3-carbonitrile building block for kinase inhibitor synthesis
4,6-difluoro substitution pattern modulates lipophilicity and electronic properties
Nitrile handle at C3 enables further functionalization and derivatization

Why Unsubstituted or Mono-Fluorinated Indazole-3-carbonitriles Cannot Replace 4,6-Difluoro-1H-indazole-3-carbonitrile


The precise substitution pattern of 4,6-difluoro-1H-indazole-3-carbonitrile is critical for modulating key molecular properties that directly impact biological activity and synthetic utility. The addition of fluorine atoms at the 4- and 6-positions significantly alters lipophilicity, electron distribution, and metabolic stability compared to the unsubstituted parent compound, 1H-indazole-3-carbonitrile [1][2]. These changes are not linear or predictable; a mono-fluorinated analog or a differently substituted regioisomer will exhibit a distinct profile. The quantitative evidence below demonstrates that generic substitution with a simpler indazole-3-carbonitrile fails to recapitulate the specific property profile of the 4,6-difluoro variant, which is often essential for achieving desired target engagement or pharmacokinetic performance.

Target compound vs. unsubstituted or mono-fluorinated indazole-3-carbonitriles
Lipophilicity shift Fluorination degree alters log P non-linearly; simpler analogs may not reproduce the target permeability or target-engagement context.
Electronic distribution 4,6-difluoro pattern creates a distinct electron-density profile; regioisomers or mono-fluoro variants may shift binding interactions.
Metabolic stability Substitution pattern influences metabolic soft spots; substituting with a generic indazole-3-carbonitrile may alter stability outcomes.

Quantitative Evidence for the Differential Selection of 4,6-Difluoro-1H-indazole-3-carbonitrile


Enhanced Lipophilicity (XLogP) Compared to Unsubstituted 1H-Indazole-3-carbonitrile

4,6-Difluoro-1H-indazole-3-carbonitrile exhibits a calculated lipophilicity (XLogP3-AA) of 1.8, which is higher than the log P of 1.54 for the unsubstituted parent compound, 1H-indazole-3-carbonitrile [1][2]. This increase in lipophilicity is a direct consequence of the two fluorine substituents, which can enhance membrane permeability and improve target binding for certain biological applications [1][2].

Lipophilicity (XLogP)
Reported
XLogP3-AA = 1.8 vs. 1.54 (unsubstituted); Δ = +0.26
Supports lipophilicity-driven scaffold selection
Computational prediction models
Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Conserved Topological Polar Surface Area (TPSA) Despite Increased Lipophilicity

Despite the addition of two hydrophobic fluorine atoms, the topological polar surface area (TPSA) of 4,6-difluoro-1H-indazole-3-carbonitrile (52.5 Ų) remains essentially identical to that of the unsubstituted 1H-indazole-3-carbonitrile (52.47 Ų) [1][2]. This indicates that the fluorine substitution does not introduce additional hydrogen bond acceptors, allowing for an increase in lipophilicity without a concomitant penalty in polarity or potential for hydrogen bonding.

Topological PSA
Reported
TPSA = 52.5 Ų vs. 52.47 Ų (unsubstituted); Δ ≈ 0
Lipophilicity gain without polar surface area penalty
No additional H-bond acceptors introduced
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Improved Aqueous Solubility Profile Over the Core Indazole Scaffold

While direct solubility data for 4,6-difluoro-1H-indazole-3-carbonitrile is not available, the closely related 4,6-difluoro-1H-indazole scaffold (lacking the 3-carbonitrile) has a calculated aqueous solubility of 0.22 g/L at 25°C . This is a significant improvement over many unsubstituted indazole derivatives and demonstrates the solubilizing effect of the specific 4,6-difluoro substitution pattern .

Aqueous solubility
Class-level
~0.22 g/L (calc., related 4,6-difluoro-1H-indazole scaffold)
Reported scaffold-level solubility context
Data to verify for 3-carbonitrile derivative
Preformulation Drug Discovery Physicochemical Property Optimization

Optimal Application Scenarios for 4,6-Difluoro-1H-indazole-3-carbonitrile Based on Quantitative Differentiation


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

The compound's enhanced lipophilicity (XLogP 1.8) and conserved TPSA make it an ideal scaffold for optimizing the potency and permeability of kinase inhibitor candidates [1]. The 4,6-difluoro substitution pattern is a known pharmacophore in several kinase inhibitor series, and this specific building block can be used to explore structure-activity relationships (SAR) where increased lipophilicity is desired without altering the molecule's polar surface area .

Chemical Biology: Probe Development Requiring Balanced Physicochemical Properties

For the development of chemical probes, maintaining a balance between lipophilicity and polarity is crucial for target engagement and cellular permeability. The combination of increased XLogP (1.8) with a stable TPSA (52.5 Ų) in this compound offers a unique profile for designing probes that require enhanced membrane passage without the risk of promiscuous binding or poor solubility [1][2].

Synthetic Chemistry: Fluorinated Heterocyclic Building Block

The compound serves as a versatile intermediate for the synthesis of more complex fluorinated indazole derivatives . The presence of the nitrile group at the 3-position provides a reactive handle for further functionalization (e.g., conversion to amides, tetrazoles, or amines), while the 4,6-difluoro pattern can be exploited to tune the properties of final drug candidates .

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Lipophilicity modulation without TPSA penalty
Permeability and target engagement review
Chemical probe development
Balanced lipophilicity-polarity context
Cellular permeability and promiscuity screening
Fluorinated indazole derivatization
C3-nitrile functionalization handle
Derivatization scope and product characterization

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